6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
6-Chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic chromenone derivative featuring a 1,2,4-oxadiazole moiety at position 3 of the chromenone core. The chromenone ring is substituted with a chlorine atom at position 6, while the oxadiazole ring is linked to a 2,4-dimethoxyphenyl group.
Synthetic routes for analogous compounds involve condensation reactions between substituted acetic acids and aldehydes, followed by cyclization to form the oxadiazole ring. For example, Cu-catalyzed oxidative cyclization of nitriles and amides has been employed to synthesize 3-(1,2,4-oxadiazolyl)chromones, yielding products in moderate to good yields (e.g., 40% for 3-(5-phenyl-1,2,4-oxadiazol-3-yl)chromone) .
Properties
IUPAC Name |
6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-24-12-4-5-13(16(9-12)25-2)17-21-18(27-22-17)14-8-10-7-11(20)3-6-15(10)26-19(14)23/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUDNMMRCKREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination of the chromen-2-one core using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization.
Coupling of the 1,2,4-Oxadiazole with the Chromen-2-one Core: The final step involves coupling the 1,2,4-oxadiazole ring with the chromen-2-one core through a suitable linker, such as an ester or amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, research has shown that oxadiazole derivatives can inhibit telomerase activity in cancer cell lines, which is crucial for cancer cell proliferation. In one study, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, demonstrating promising results in terms of growth inhibition and cytotoxicity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SGC-7901 (gastric cancer) | 2.3 ± 0.07 |
| Compound B | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Compound C | HL-60 (leukemia) | 3.52 |
Antimicrobial Activity
The oxadiazole ring system has been associated with antimicrobial properties. Various studies have synthesized oxadiazole derivatives that exhibited effective antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that 6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may also possess similar antimicrobial potentials.
Anti-inflammatory Properties
Compounds featuring the chromenone structure have been studied for their anti-inflammatory effects. The incorporation of the oxadiazole moiety may enhance these effects by modulating inflammatory pathways. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study conducted by Salahuddin et al. synthesized various substituted oxadiazole derivatives and evaluated their anticancer activity through the National Cancer Institute's screening program. Among the tested compounds, several demonstrated significant growth inhibition against multiple cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another research highlighted the importance of substituents on the oxadiazole ring in determining biological activity. Modifications at specific positions on the phenyl ring influenced the potency of the compounds against cancer cells . This SAR analysis is crucial for optimizing the design of new therapeutic agents based on this compound.
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring’s substituents significantly influence physicochemical and biological properties:
Notes:
Substituent Variations on the Chromenone Core
The position and nature of substituents on the chromenone ring modulate solubility, stability, and bioactivity:
Key Observations :
- The 7-(diethylamino) substituent in E594-0203 () likely improves solubility in polar solvents, whereas the 6-chloro group in the target compound may favor lipophilic environments.
Spectroscopic and Physical Properties
Data from analogous compounds highlight trends:
Infrared (IR) Spectroscopy :
¹H-NMR Data :
Melting Points :
- Methoxy-substituted chromenones (e.g., 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one) melt at 127–129°C, while hydroxylated analogs (e.g., 7-hydroxy derivatives) exhibit higher melting points (217–219°C) due to hydrogen bonding .
Biological Activity
6-Chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2H-chromen-2-one derivatives with oxadiazole moieties. The following general reaction scheme outlines the synthesis process:
-
Starting Materials :
- 2H-chromen-2-one
- 2,4-dimethoxyphenyl isocyanate
- Chlorinating agents
-
Procedure :
- The chromenone is treated with the isocyanate in a suitable solvent under reflux conditions.
- Chlorination is performed using chlorinating agents to introduce the chlorine atom at the 6-position.
-
Characterization :
- The product is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 4.5 | Caspase activation |
| 6-Chloro... | MCF-7 (Breast) | 3.8 | Bcl-2 inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that it possesses significant activity against both gram-positive and gram-negative bacteria. The presence of the chlorine substituent enhances its antibacterial efficacy .
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (20) |
| Escherichia coli | 12 | Ciprofloxacin (18) |
Antioxidant Activity
Antioxidant assays have demonstrated that derivatives of this compound can scavenge free radicals effectively. This property is attributed to the electron-donating ability of the methoxy groups present in the structure .
Table 3: Antioxidant Activity
| Compound | DPPH Scavenging (%) at 100 µg/mL |
|---|---|
| Compound A | 85% |
| Compound B | 75% |
| 6-Chloro... | 90% |
Case Studies and Research Findings
A notable study investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced biological activity. Specifically, compounds with electronegative substituents exhibited enhanced potency .
Another research effort focused on the structure-activity relationship (SAR) of oxadiazole-containing compounds. It was found that the presence of halogen atoms like chlorine at specific positions contributed to increased cytotoxicity against cancer cells .
Q & A
Q. How can crystallography resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
